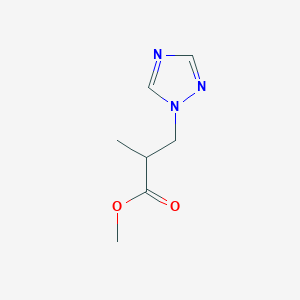
2-(2-Methylphenoxy)butanoyl chloride
Vue d'ensemble
Description
2-(2-Methylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylphenoxy)butanoyl chloride is characterized by several types of bonds and functional groups. It contains 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .Applications De Recherche Scientifique
Proteomics Research
2-(2-Methylphenoxy)butanoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for protein modification, which can help in identifying protein-protein interactions, understanding enzyme mechanisms, and developing new therapeutic agents .
Organic Synthesis
In organic chemistry, this reagent is employed to synthesize various organic compounds. It can act as an acylating agent to introduce the 2-methylphenoxybutanoyl moiety into target molecules, which is useful in creating complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
2-(2-Methylphenoxy)butanoyl chloride: is significant in medicinal chemistry for the development of new drugs. It can be used to modify pharmacophores, which are parts of a molecular structure that is responsible for its biological activity, to enhance drug efficacy and reduce side effects .
Material Science
This compound can be used in material science to modify the surface properties of materials. For example, it can be used to create hydrophobic coatings or to functionalize polymers, which can lead to the development of new materials with specific desired properties .
Analytical Chemistry
In analytical chemistry, 2-(2-Methylphenoxy)butanoyl chloride can be used as a derivatization agent. It can react with various functional groups in analytes to form derivatives that are more amenable to analysis by techniques such as chromatography or mass spectrometry .
Bioconjugation
Bioconjugation involves the chemical modification of biomolecules, and this compound can be used to attach small molecules or polymers to proteins or other macromolecules. This is useful in creating targeted drug delivery systems or diagnostic tools .
Agricultural Chemistry
In the field of agricultural chemistry, 2-(2-Methylphenoxy)butanoyl chloride can be used to synthesize agrochemicals such as herbicides and pesticides. Modifying the structure of existing compounds can lead to the development of new products that are more effective and environmentally friendly .
Environmental Science
Lastly, this compound can play a role in environmental science by being used in the synthesis of chemicals that can help in the remediation of pollutants. It can be used to create agents that degrade or neutralize harmful substances in the environment .
Propriétés
IUPAC Name |
2-(2-methylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWMXIRUZIBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291497 | |
| Record name | 2-(2-Methylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)butanoyl chloride | |
CAS RN |
1160257-50-0 | |
| Record name | 2-(2-Methylphenoxy)butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)


amine](/img/structure/B1462544.png)
![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)



